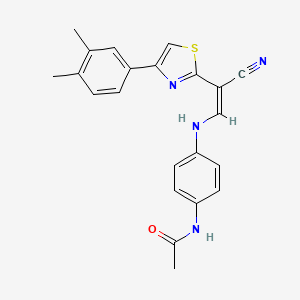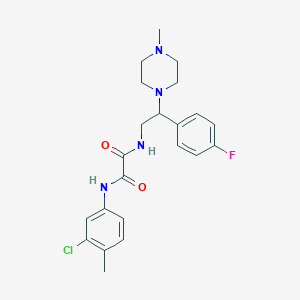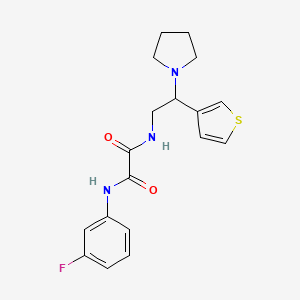
5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is an enzyme that plays a crucial role in the immune system, and its inhibition has been found to have therapeutic potential in various diseases.
作用機序
The mechanism of action of 5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the inhibition of JAK3, which is a member of the JAK family of enzymes. JAK3 is primarily expressed in immune cells and plays a crucial role in the signaling pathways that lead to cytokine production and T cell activation. Inhibition of JAK3 prevents the activation of T cells and the production of cytokines, thereby reducing inflammation and immune response.
Biochemical and Physiological Effects:
5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). The compound also inhibits the activation of T cells and reduces their proliferation. In addition, it has been found to have immunosuppressive effects on B cells and natural killer cells.
実験室実験の利点と制限
The advantages of using 5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide in lab experiments include its selectivity for JAK3, which reduces the risk of off-target effects. The compound has also been extensively studied, and its mechanism of action is well understood. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo. In addition, its long-term effects on the immune system are not well understood, and more research is needed to fully understand its potential risks and benefits.
将来の方向性
There are several future directions for research on 5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. One area of research is the development of more potent and selective JAK3 inhibitors that can be used in the treatment of autoimmune diseases. Another area of research is the investigation of the long-term effects of JAK3 inhibition on the immune system, including its potential effects on infection and cancer risk. Finally, more research is needed to fully understand the potential risks and benefits of using JAK3 inhibitors in clinical practice.
合成法
The synthesis of 5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves a multi-step process that starts with the reaction of 4-methylbenzaldehyde with malononitrile to form 4-methyl-2,4-dihydro-3H-pyrimidine-5-carbonitrile. This intermediate is then reacted with thioacetic acid to obtain 4-methyl-2-(methylthio)-5-nitrilopyrimidine. The final step involves the reaction of 4-methyl-2-(methylthio)-5-nitrilopyrimidine with 5-chloroanthranilic acid to produce 5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide.
科学的研究の応用
5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been found to be effective in preventing organ transplant rejection and treating graft-versus-host disease. The compound has been shown to inhibit the activation of T cells and cytokine production, which are important processes in the immune response.
特性
IUPAC Name |
5-chloro-N-(4-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c1-8-3-5-9(6-4-8)16-12(18)11-10(14)7-15-13(17-11)19-2/h3-7H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZXQAGWZCEKKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[(1-Hydroxycyclopentyl)methyl-prop-2-ynylamino]methyl]cyclopentan-1-ol](/img/structure/B2768718.png)
![1-(2,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2768719.png)
![ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2768720.png)


![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2768725.png)
![[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B2768728.png)

![Tert-butyl 4-[(5-fluoropyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2768731.png)
![3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2768732.png)
![6~{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide](/img/structure/B2768736.png)


![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2768741.png)